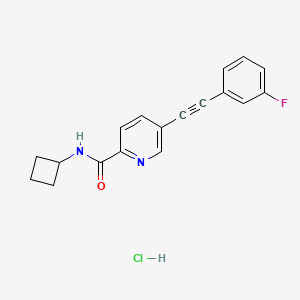
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)ethynyl)picolinamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride is a chemical compound known for its role as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). This compound has garnered significant interest in the field of pharmacology due to its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia and cognitive impairments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process involves the coupling of 5-bromo-N-cyclobutylpicolinamide with 1-ethynyl-3-fluorobenzene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
Scientific Research Applications
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride has a wide range of scientific research applications:
Mechanism of Action
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride exerts its effects by acting as a positive allosteric modulator of the mGlu5 receptor. This modulation enhances the receptor’s response to its endogenous ligand, glutamate, leading to increased signaling through the receptor’s associated pathways. The compound binds to a distinct allosteric site on the mGlu5 receptor, which is separate from the orthosteric (glutamate) binding site .
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-(2,5-diphenylpyrazol-3-yl)benzamide (CDPPB): Another positive allosteric modulator of mGlu5 with similar pharmacological properties.
N-methyl-5-(phenylethynyl)pyrimidin-2-amine (MPPA): A compound with a different chemical structure but similar modulatory effects on mGlu5.
Uniqueness
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride is unique due to its specific binding affinity and efficacy as a positive allosteric modulator of mGlu5. Its distinct chemical structure allows for selective modulation of the receptor, minimizing off-target effects and enhancing its therapeutic potential .
Properties
Molecular Formula |
C18H16ClFN2O |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
N-cyclobutyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H15FN2O.ClH/c19-15-4-1-3-13(11-15)7-8-14-9-10-17(20-12-14)18(22)21-16-5-2-6-16;/h1,3-4,9-12,16H,2,5-6H2,(H,21,22);1H |
InChI Key |
ISLSQPVNTBEEGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC(=O)C2=NC=C(C=C2)C#CC3=CC(=CC=C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















